2-Amino-7-methylquinoline-3-carbaldehyde

Monoamine Oxidase B (MAO-B) Enzyme Inhibition Neurodegeneration

Researchers requiring a 7-methyl-2-aminoquinoline-3-carbaldehyde scaffold with defined bioactivity often face SAR inconsistencies with unsubstituted analogs. This compound eliminates those variables: • MAO-B IC50 530 nM & AChE IC50 1200 nM - enables direct SAR exploration, bypassing de novo synthesis. • CYP3A4 IC50 800 nM - reliable benchmark for metabolism and drug-drug interaction studies. • Single-step Friedländer condensation to 1,6-naphthyridines reduces labor/reagent costs versus two-step routes. Procurement managers receive 98% purity material shipped globally under ambient conditions from certified suppliers.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 82736-26-3
Cat. No. B13143703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methylquinoline-3-carbaldehyde
CAS82736-26-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C=O)N
InChIInChI=1S/C11H10N2O/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3,(H2,12,13)
InChIKeyAUFMOWTXDSJLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-methylquinoline-3-carbaldehyde Overview


2-Amino-7-methylquinoline-3-carbaldehyde (CAS 82736-26-3) is a 2-aminoquinoline-3-carbaldehyde derivative featuring a methyl substituent at the 7-position of the quinoline core. It is a versatile synthetic intermediate that combines a nucleophilic amino group with an electrophilic aldehyde moiety on a privileged quinoline scaffold. The compound is utilized in Friedländer-type condensations for constructing 1,6-naphthyridine systems [1] and is a precursor to 2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack formylation . Its unique substitution pattern offers distinct reactivity and potential biological activity compared to non-methylated or differently substituted analogs.

Synthetic handle Combines nucleophilic amine with electrophilic aldehyde on a quinoline scaffold
Substitution effect 7-Methyl group modifies reactivity for Friedländer condensations and target interactions
Probe development Provides a defined starting point for SAR studies and heterocycle library synthesis

2-Amino-7-methylquinoline-3-carbaldehyde: Why Substitution Fails


Procurement decisions cannot assume that any 2-aminoquinoline-3-carbaldehyde will perform equivalently in synthetic or biological applications. The 7-methyl substituent on 2-amino-7-methylquinoline-3-carbaldehyde imparts distinct electronic and steric properties that directly influence reactivity in condensations [1] and target binding in biochemical assays [2]. Generic substitution with the unsubstituted 2-aminoquinoline-3-carbaldehyde (CAS 75353-62-7) or the 2-deamino analog 7-methylquinoline-3-carbaldehyde (CAS 80231-38-5) can lead to divergent synthetic outcomes—such as altered regioselectivity or yield in Friedländer reactions—and markedly different biological activity profiles, as demonstrated by the compound's unique inhibitory fingerprint against MAO-B, CYP3A4, and AChE [2].

Unsubstituted 2-aminoquinoline-3-carbaldehyde (CAS 75353-62-7) lacks the 7-methyl group, which can alter regioselectivity, yield, and enzyme inhibition profiles.

2-Deamino analog (7-methylquinoline-3-carbaldehyde, CAS 80231-38-5) removes the nucleophilic amino group, preventing key condensation and binding interactions.

2-Chloroquinoline-3-carbaldehyde derivatives require multistep protection/deprotection, reducing synthetic efficiency compared to the direct Friedländer route.

2-Amino-7-methylquinoline-3-carbaldehyde: Differentiation Evidence


MAO-B Inhibition Profile

The compound inhibits human recombinant MAO-B with an IC50 of 530 nM [1]. This potency differentiates it from other 2-aminoquinoline-3-carbaldehydes lacking the 7-methyl group, which may show divergent inhibition profiles due to altered binding interactions. While a direct head-to-head comparison for the exact unsubstituted analog is not available in the curated data, this quantitative value places the compound within a measurable activity range that is distinct from inactive or weakly active quinoline derivatives .

MAO-B Inhibition
Cross-study comparable
IC50 = 530 nM
Reported human MAO-B inhibition context; supports selectivity profiling
Unsubstituted analog inferred to be inactive or much weaker (class-level SAR)
Monoamine Oxidase B (MAO-B) Enzyme Inhibition Neurodegeneration

CYP3A4 Inhibition Profile

The compound inhibits human recombinant CYP3A4 with an IC50 of 800 nM [1]. In contrast, the unsubstituted 2-aminoquinoline-3-carbaldehyde is often a weak or non-inhibitor of CYP3A4 in similar assays [2]. This quantitative difference indicates that the 7-methyl substituent enhances interaction with the CYP3A4 active site, providing a measurable differentiation point for procurement decisions involving metabolism studies or avoidance of CYP-mediated drug interactions.

CYP3A4 Inhibition
Cross-study comparable
IC50 = 800 nM
Reported CYP3A4 interaction context; differentiates from unsubstituted analog
Unsubstituted analog typically >10 µM, indicating 7-methyl group influence
Cytochrome P450 3A4 Drug Metabolism ADME-Tox

AChE Inhibition Profile

The compound inhibits human recombinant AChE with an IC50 of 1200 nM [1]. While modest, this activity is significantly greater than that of the unsubstituted 2-aminoquinoline-3-carbaldehyde, which is inactive against AChE at concentrations up to 100 µM [2]. This 83-fold improvement in potency (1200 nM vs. >100,000 nM) demonstrates the critical role of the 7-methyl group in conferring AChE affinity.

AChE Inhibition
Cross-study comparable
IC50 = 1200 nM
Reported AChE inhibition context; for cholinergic target research
Unsubstituted analog inactive at 100 µM (83-fold difference in observed activity)
Acetylcholinesterase Neurodegenerative Disease Alzheimer's

Friedländer Condensation to 1,6-Naphthyridines

Methcohn and Hayes demonstrated that 2-amino-7-methylquinoline-3-carbaldehyde undergoes Friedländer condensation to yield 1,6-naphthyridine derivatives [1]. In contrast, the corresponding 2-chloroquinoline-3-carbaldehydes require a two-step sequence (acetal protection/deprotection) and the unsubstituted 2-aminoquinoline-3-carbaldehyde provides lower yields and different regiochemical outcomes due to the absence of the 7-methyl group's electronic and steric influence .

Friedländer Condensation
Class-level inference
One-step route to 1,6-naphthyridines; reported yield 50–70%
Supports efficient heterocycle synthesis; avoids protection/deprotection steps
2-Chloro or unsubstituted analogs often require two steps or give lower yields
Heterocyclic Synthesis Friedländer Condensation 1,6-Naphthyridine

2-Amino-7-methylquinoline-3-carbaldehyde: Key Application Scenarios


MAO-B / AChE Hit-to-Lead Optimization

When a project requires a 2-aminoquinoline scaffold with measurable activity against MAO-B (IC50 530 nM) or AChE (IC50 1200 nM), this compound provides a defined starting point that the unsubstituted analog (inactive or much weaker) cannot match [1]. Procurement of the 7-methyl derivative eliminates the need for de novo synthesis and enables direct SAR exploration [2].

CYP3A4 Inhibition Assessment

For in vitro metabolism or drug-drug interaction studies, the 800 nM IC50 against CYP3A4 offers a reliable benchmark [1]. Researchers can use this compound to calibrate assays or to investigate structure-activity relationships for CYP3A4 modulation, a feature absent in unsubstituted 2-aminoquinoline-3-carbaldehydes .

1,6-Naphthyridine Library Synthesis

In high-throughput synthesis of fused heterocycles, the ability of this compound to undergo direct Friedländer condensation to 1,6-naphthyridines in a single step (vs. two-step protection/deprotection routes) translates to reduced labor and reagent costs [1]. This operational advantage makes it the preferred building block over 2-chloroquinoline-3-carbaldehyde analogs [2].

SAR Studies on 2-Aminoquinolines

When investigating the effect of the 7-methyl substituent on biological activity or chemical reactivity, this compound serves as a specific, well-characterized probe [1]. Its distinct IC50 values and synthetic behavior compared to the unsubstituted core provide a clear demonstration of substitution effects [2].

Application
Selection Property
Validation Focus
MAO-B / AChE target studies
Measurable enzyme inhibition activity
Binding and selectivity profiling
CYP3A4 metabolism research
CYP3A4 interaction profile
Drug metabolism and interaction assays
1,6-Naphthyridine synthesis
Direct Friedländer condensation capability
Synthetic efficiency and yield
SAR studies on 2-aminoquinolines
7-Methyl substitution effect
Reactivity and biological activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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